Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Formation of the Oxazolidine Ring: The oxazolidine ring is typically formed through the reaction of an amino alcohol with a carbonyl compound.
Coupling of the Rings: The pyrrolidine and oxazolidine rings are then coupled together through a series of reactions, including esterification and amidation, to form the final compound.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of significant interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as proline or nicotine, share some structural similarities but differ in their functional groups and overall properties.
Oxazolidine Derivatives: Compounds with an oxazolidine ring, such as linezolid, have similar ring structures but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of these rings and the stereochemistry, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |
InChI Key |
OZQVOYUFHJLCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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